molecular formula C8H9NO2 B1314299 1-(3-Amino-4-hydroxyphenyl)ethanone CAS No. 54255-50-4

1-(3-Amino-4-hydroxyphenyl)ethanone

Cat. No.: B1314299
CAS No.: 54255-50-4
M. Wt: 151.16 g/mol
InChI Key: OMLRRXLWJXURTK-UHFFFAOYSA-N
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Description

1-(3-Amino-4-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is also known by its IUPAC name this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethanone (C2H3O) group attached to a phenyl ring (C6H4) at the 1-position. The phenyl ring has an amino (NH2) group at the 3-position and a hydroxy (OH) group at the 4-position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 151.16300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point were not found in the search results.

Scientific Research Applications

1-AHP has a variety of applications in scientific research. It can be used as a reagent in organic synthesis, as a corrosion inhibitor, and as a potential therapeutic agent. It has also been used as a fluorescent probe for the detection of metal ions, as a dye in fluorescence microscopy, and as a fluorescent marker for the detection of proteins.

Mechanism of Action

1-AHP has been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of enzymes such as tyrosinase, monoamine oxidase, and acetylcholinesterase. It has also been shown to bind to the serotonin 5-HT3 receptor and the nicotinic acetylcholine receptor.
Biochemical and Physiological Effects
1-AHP has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, anti-apoptotic, and neuroprotective effects. It has also been found to modulate the activity of the dopaminergic and serotonergic systems, and to have potential therapeutic effects in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-AHP has a number of advantages and limitations for use in laboratory experiments. The advantages include its low cost, ease of synthesis, and wide range of applications. The limitations include its low solubility in water, low stability in the presence of light and heat, and potential toxicity.

Future Directions

1-AHP has a number of potential future directions for research. These include further investigation of its mechanism of action and its potential therapeutic effects, as well as the development of novel synthesis methods and new applications for its use. Additionally, further research into its safety and toxicity profile is needed.

Biochemical Analysis

Biochemical Properties

1-(3-Amino-4-hydroxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with antioxidant enzymes, potentially inhibiting their activity and leading to increased oxidative stress . This compound can also form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These interactions highlight the compound’s versatility in biochemical processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to disturb quorum sensing systems in bacteria, leading to suppressed expression of quorum sensing-related genes and inhibited activity of antioxidant enzymes . This disturbance results in enhanced oxidative stress and reduced virulence of pathogenic bacteria. Additionally, the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, forming stable complexes that can inhibit or activate enzyme activity. For example, its interaction with antioxidant enzymes leads to their inhibition, resulting in increased oxidative stress . The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and altered cellular metabolism . These temporal effects are essential considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced bacterial virulence and enhanced immune responses. At higher doses, it can cause toxic or adverse effects, including increased oxidative stress and damage to cellular structures . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its impact on metabolic flux and metabolite levels has been studied in various organisms, revealing its potential to modulate key metabolic processes . The compound’s ability to influence amino acid and nucleotide metabolism further underscores its significance in biochemical research.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding its transport and distribution mechanisms is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

1-(3-amino-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMLRRXLWJXURTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547686
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54255-50-4
Record name 1-(3-Amino-4-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Amino-4'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 300 ml three-neck flask, 5.00 g (27.6 m mole) of 2-nitro-4-acetylphenol and 75 ml of 2N-sodium hydroxide solution were placed. To the mixture solution, a solution, which 25.00 g of sodium hydrosulfite was dissolved in 75 ml to water, was added dropwise in 10 minutes. Then the mixture solution was stirred for 20 minutes at room temperature to precipitate a crystal. The crystal was filtered and recrystallized from a mixture solvent of methanol-water to obtain 1.63 g of 2-amino-4-acetylphenol (Yield: 39.1%).
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5 g
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25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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